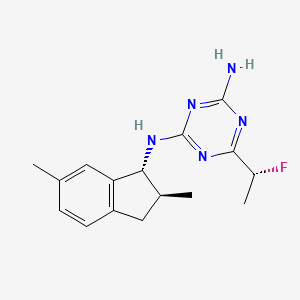
Alion
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(1R,2S)-2,6-dimethyindan-1-yl]-6-[(1R)-1-fluoroethyl]-1,3,5-triazine-2,4-diamine is an N-(2,6-dimethylindan-1-yl)-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine in which the indane moiety has 1R,2S configuration and the fluoroethyl substituent has R configuration. A cellulose biosynthesis inhibitor, it is the major active component of the herbicide indaziflam. It has a role as a herbicide and a cellulose synthesis inhibitor.
Aplicaciones Científicas De Investigación
Aluminium-Ion Battery Technology
Overview
The Alion project aims to develop advanced aluminium-ion battery technology that promises a more sustainable and efficient alternative to conventional lithium-ion batteries. This initiative focuses on creating batteries that are not only cost-effective but also environmentally friendly.
Key Features
- High Specific Energy : The project targets a specific energy of 400 W·h/kg and a voltage of 48V, with an impressive cycle life of 3000 cycles .
- Electrolytes : Utilizes ionic liquids as electrolytes, which allow the conduction of aluminium ions with exceptional thermal and electrochemical stability, eliminating the need for critical raw materials like lithium or cobalt .
- Safety and Reliability : The technology is designed to be safer compared to traditional batteries, as most processes are water-based and utilize non-inflammable materials .
Applications
- Stationary Energy Storage : this compound batteries are positioned as viable alternatives for uninterruptible power supplies (UPS), telecommunications, renewable energy systems (RES), and grid support applications. Their ability to provide high power levels (up to 36 kW/kg) makes them suitable for various energy storage needs .
- Microgrid Systems : The technology is being validated in specific electric microgrid systems that incorporate renewable energy sources like solar panels and wind turbines .
Agricultural Applications
Overview
In addition to energy storage, this compound is also recognized for its application as a herbicide in agricultural settings. It is particularly effective in controlling various weeds in crops such as almonds, grapes, and citrus.
Key Features
- Mode of Action : this compound functions by inhibiting cellulose biosynthesis in the meristem of germinating weed seeds, effectively killing the weeds before they can establish themselves .
- Duration of Control : The herbicide offers up to six months of pre-emergence weed control, simplifying management practices for farmers .
Field Trials
- Efficacy Studies : Field trials have demonstrated significant control over wild radish populations in vineyards when combined with other herbicides. For instance, a trial showed up to 100% control at certain application rates .
Comparative Data Table
| Application Area | Key Features | Performance Metrics | Environmental Impact |
|---|---|---|---|
| Aluminium-Ion Batteries | High specific energy, ionic liquid electrolytes | 400 W·h/kg specific energy | No critical raw materials; safer processes |
| Agricultural Herbicide | Inhibits cellulose biosynthesis | Up to 6 months pre-emergence control | Environmentally friendly; reduces weed competition |
Case Studies
- Aluminium-Ion Battery Development
- Herbicide Efficacy Trials
Propiedades
Fórmula molecular |
C16H20FN5 |
|---|---|
Peso molecular |
301.36 g/mol |
Nombre IUPAC |
2-N-[(1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-yl]-6-[(1R)-1-fluoroethyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C16H20FN5/c1-8-4-5-11-7-9(2)13(12(11)6-8)19-16-21-14(10(3)17)20-15(18)22-16/h4-6,9-10,13H,7H2,1-3H3,(H3,18,19,20,21,22)/t9-,10+,13+/m0/s1 |
Clave InChI |
YFONKFDEZLYQDH-OPQQBVKSSA-N |
SMILES isomérico |
C[C@H]1CC2=C([C@@H]1NC3=NC(=NC(=N3)N)[C@@H](C)F)C=C(C=C2)C |
SMILES canónico |
CC1CC2=C(C1NC3=NC(=NC(=N3)N)C(C)F)C=C(C=C2)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















